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molecular formula C6H8BNO2 B151219 2-Methylpyridine-4-boronic acid CAS No. 579476-63-4

2-Methylpyridine-4-boronic acid

Cat. No. B151219
M. Wt: 136.95 g/mol
InChI Key: UFYBTLOLWSABAU-UHFFFAOYSA-N
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Patent
US07332486B2

Procedure details

To a solution of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (920 mg, 4.2 mmol) in acetone/water [70 mL (1:1)] was added sodium periodate (2.69 g, 12.6 mmol) and ammonium acetate (810 mg, 10.5 mmol), and allowed to stir at room temperature for 12 hours. The reaction mixture was filtered and concentrated under vacuum to afford desired 2-methyl-4-pyridineboronic acid (575 mg). (Note: This material can be used w/o further purification in Example 13.)
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([B:8]2[O:12]C(C)(C)C(C)(C)[O:9]2)[CH:5]=[CH:4][N:3]=1.I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+]>CC(C)=O.O>[CH3:1][C:2]1[CH:7]=[C:6]([B:8]([OH:12])[OH:9])[CH:5]=[CH:4][N:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
CC1=NC=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
2.69 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
810 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=NC=CC(=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 575 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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